4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide
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Overview
Description
4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom, a chlorobutyl group, and a methoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common method includes the bromination of a naphthalene derivative followed by the introduction of the chlorobutyl group and the methoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to more efficient and scalable production processes. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-bromoethyl)-N-(4-chlorobutyl)-2,5-dimethylaniline
- 4-Bromo-N-(4-bromo-2-butanyl)-N-(4-chlorobutyl)aniline
Uniqueness
4-Bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups and its naphthalene core structure
Properties
CAS No. |
502706-88-9 |
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Molecular Formula |
C16H17BrClNO2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
4-bromo-N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H17BrClNO2/c1-21-15-12-7-3-2-6-11(12)14(17)10-13(15)16(20)19-9-5-4-8-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,20) |
InChI Key |
RORUNUFWDJCREY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)NCCCCCl |
Origin of Product |
United States |
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